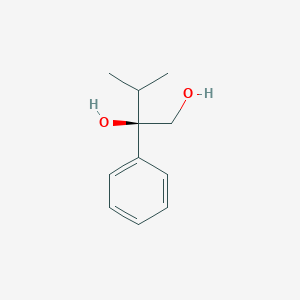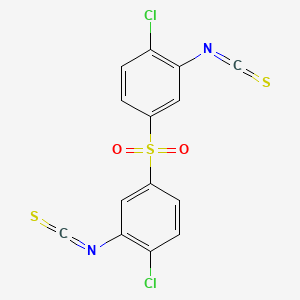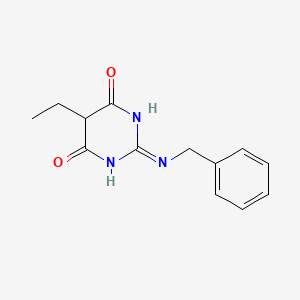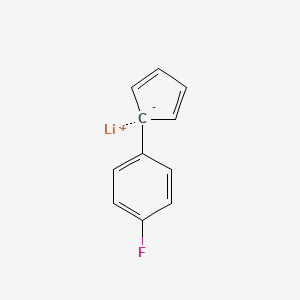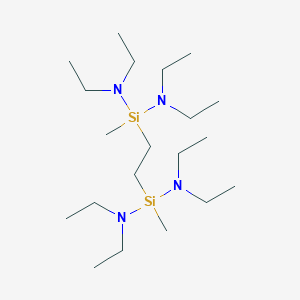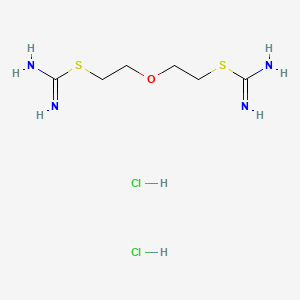
Pseudourea, 2,2'-oxydiethylenedithiodi-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is a chemical compound with the molecular formula C6H14N4O2S2.2HCl and a molecular weight of 295.28 g/mol . This compound is known for its unique structure, which includes two pseudourea groups linked by an oxydiethylene bridge and two thio groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride typically involves the reaction of urea with ethylene oxide and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction and subsequent crystallization .
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thio groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The pseudourea groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pseudourea derivatives.
Scientific Research Applications
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride involves its interaction with biological molecules through its pseudourea and thio groups. These interactions can lead to the inhibition of certain enzymes and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar structure but with a butynylene bridge instead of an oxydiethylene bridge.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)dithiodi-, dihydrochloride: Contains an anthrylene bridge, making it structurally different.
Uniqueness
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is unique due to its oxydiethylene bridge, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
40387-50-6 |
|---|---|
Molecular Formula |
C6H16Cl2N4OS2 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(2-carbamimidoylsulfanylethoxy)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H14N4OS2.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI Key |
FJTQEKYHGGWUHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)OCCSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



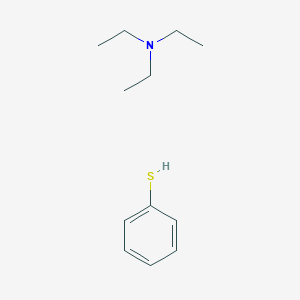
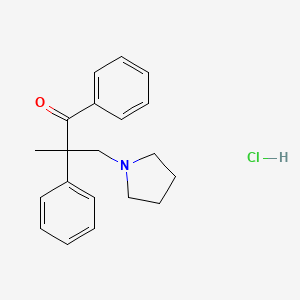
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
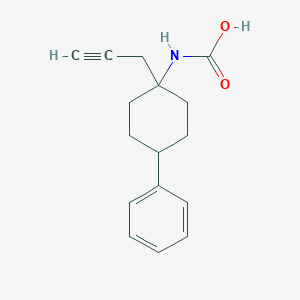

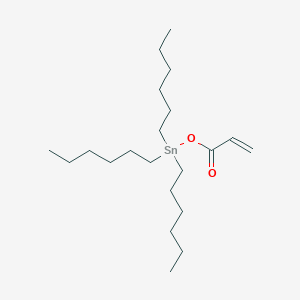
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
